(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a bromomethyl group attached to the second carbon and a carboxylic acid group at the first carbon. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives to introduce the bromomethyl group. This can be achieved using bromine in the presence of a suitable catalyst.
Carboxylation Reactions: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon monoxide and a catalyst under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale halogenation and carboxylation processes, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The bromomethyl group can undergo reduction reactions to form methylene groups.
Substitution: The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Bromides, alcohols, and nitriles.
Scientific Research Applications
(1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or electrophile, participating in various chemical reactions. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparison with Similar Compounds
Cyclopropane Carboxylic Acid: Similar structure but lacks the bromomethyl group.
Bromomethyl Cyclopropane: Similar structure but lacks the carboxylic acid group.
Cyclopropane Derivatives: Various derivatives with different functional groups.
Uniqueness: (1R,2R)-2-(Bromomethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
(1R,2R)-2-(bromomethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQSHSVDKSNJTQ-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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